![molecular formula C11H16S B14438309 [1-(Ethylsulfanyl)propyl]benzene CAS No. 75490-49-2](/img/structure/B14438309.png)
[1-(Ethylsulfanyl)propyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a propyl group that has an ethylsulfanyl group attached to its second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethylsulfanyl)propyl]benzene typically involves the alkylation of benzene with a suitable propyl derivative that contains an ethylsulfanyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-(ethylsulfanyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions
[1-(Ethylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-ethylsulfanylated benzene derivatives
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives
科学研究应用
[1-(Ethylsulfanyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [1-(Ethylsulfanyl)propyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the benzene ring can undergo aromatic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- [1-(Methylsulfanyl)propyl]benzene
- [1-(Propylsulfanyl)propyl]benzene
- [1-(Butylsulfanyl)propyl]benzene
Uniqueness
[1-(Ethylsulfanyl)propyl]benzene is unique due to the specific length and structure of its alkyl chain and the presence of the ethylsulfanyl group
属性
CAS 编号 |
75490-49-2 |
|---|---|
分子式 |
C11H16S |
分子量 |
180.31 g/mol |
IUPAC 名称 |
1-ethylsulfanylpropylbenzene |
InChI |
InChI=1S/C11H16S/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI 键 |
LPTDJGUBRAOSSX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




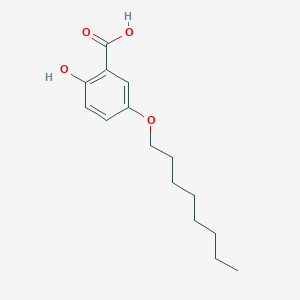
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)

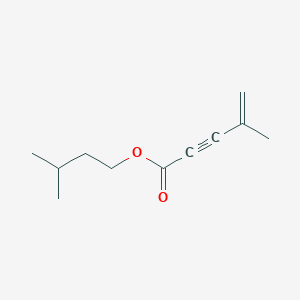

![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
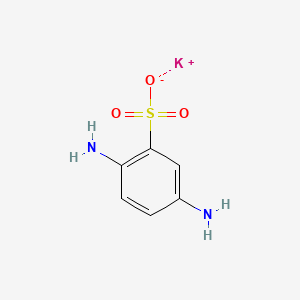

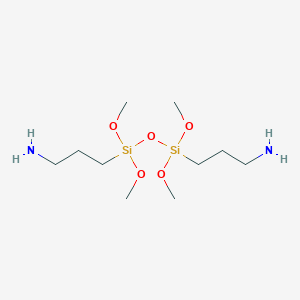
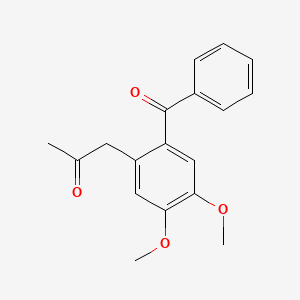
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
